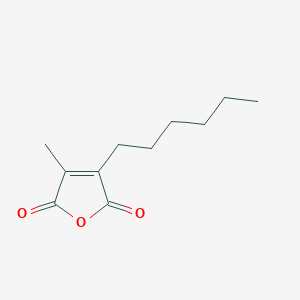

2-Hexyl-3-methylmaleic Anhydride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hexyl-4-methylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-3-4-5-6-7-9-8(2)10(12)14-11(9)13/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYHBWSPMUSNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456173 | |

| Record name | 2,5-Furandione, 3-hexyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75052-75-4 | |

| Record name | 2-Hexyl-3-methylmaleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075052754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, 3-hexyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXYL-3-METHYLMALEIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX30JT6S7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hexyl-3-methylmaleic anhydride chemical properties

Advanced Characterization, Synthesis, and Application in Bio-Signaling & Polymer Scaffolds[1]

Executive Summary

2-Hexyl-3-methylmaleic anhydride (HMMA) is a dialkyl-substituted furan-2,5-dione (CAS: 75052-75-4) serving as a critical intermediate in the synthesis of

This guide provides a comprehensive technical analysis of HMMA, detailing its physicochemical profile, validated synthetic routes, and reactivity patterns essential for medicinal chemistry and materials science applications.

Part 1: Molecular Architecture & Physicochemical Profile[1]

HMMA is characterized by an electron-deficient anhydride ring substituted with a methyl group and a lipophilic hexyl chain.[1] This asymmetry creates distinct steric and electronic environments at the carbonyl centers, influencing nucleophilic attack regioselectivity.

Physicochemical Data Table

| Property | Value / Description | Note |

| IUPAC Name | 3-hexyl-4-methylfuran-2,5-dione | |

| CAS Number | 75052-75-4 | |

| Molecular Formula | ||

| Molecular Weight | 196.24 g/mol | |

| Physical State | Viscous Oil / Low-melting Solid | Volatile component in select biological matrices.[1] |

| Lipophilicity (LogP) | ~3.5 (Predicted) | High lipophilicity due to |

| Solubility | Soluble in | Hydrolyzes slowly in aqueous media. |

| Key Spectroscopic Signatures | IR: 1760, 1830 cm⁻¹ (C=O anhydride doublet)MS: m/z 196 [M]⁺ | Characteristic anhydride doublet is diagnostic.[1] |

Part 2: Synthetic Pathways[1][2]

For research applications requiring high purity, the synthesis of HMMA typically follows a radical alkylation mechanism or a Stobbe condensation route. The Radical Addition Method is preferred for its operational simplicity and direct access from commercially available citraconic anhydride.[1]

synthesis Workflow Visualization (Graphviz)

Figure 1: Radical-mediated synthesis of HMMA. The reaction utilizes an acyl radical generated from hexanal which adds to the electron-deficient double bond of citraconic anhydride.

Part 3: Reactivity & Functionalization[1][3]

HMMA exhibits versatile reactivity driven by ring strain and the electrophilicity of the carbonyl carbons.

1. Nucleophilic Ring Opening (Aminolysis)

Reaction with primary amines yields maleamic acids .[1] This is critical in bioconjugation; the amide bond formed is stable at neutral pH but hydrolyzes rapidly at acidic pH (pH < 6.0), releasing the amine. This "charge-reversal" property is exploited in endosomal drug release.[1][2]

2. Regioselective Reduction

Reduction with

3. Biological Signaling (A-factor Analog)

HMMA serves as a structural scaffold for studying Streptomyces autoregulators.[1] These molecules bind to cytoplasmic receptor proteins (ArpA), releasing repression on genes responsible for secondary metabolite (e.g., streptomycin) production.

Signaling Pathway Visualization (Graphviz)[1]

Figure 2: Mechanism of Action for HMMA-derived signaling molecules in Streptomyces.[1] The ligand binds the ArpA repressor, dissociating it from DNA and triggering antibiotic biosynthesis.[3]

Part 4: Experimental Protocol: Radical Synthesis of HMMA

Objective: Synthesis of 2-hexyl-3-methylmaleic anhydride via radical addition of hexanal to citraconic anhydride. Scale: 50 mmol basis.

Reagents

-

Citraconic anhydride (5.6 g, 50 mmol)

-

Hexanal (15.0 g, 150 mmol, 3.0 eq)

-

Benzoyl Peroxide (BPO) (Catalytic, ~5 mol%)

-

Solvent: Cyclohexane or neat (if excess aldehyde is used)

Step-by-Step Methodology

-

Setup: Equip a 100 mL three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with

. -

Charging: Add citraconic anhydride (5.6 g) and hexanal (15.0 g) to the flask. Degas the solution by bubbling nitrogen for 15 minutes.

-

Initiation: Heat the mixture to 85°C (oil bath). Once at temperature, add Benzoyl Peroxide (600 mg) in 4 equal portions over 2 hours.

-

Expert Insight: Slow addition of the initiator prevents thermal runaway and favors the cross-coupling over aldehyde homopolymerization.

-

-

Reaction: Stir at reflux (approx. 90-100°C) for 16 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexanes).[1] The product will appear as a UV-active spot (

~0.[1]6) distinct from the starting anhydride.[1] -

Workup:

-

Dilute with diethyl ether (100 mL) and wash with saturated

(3 x 50 mL) to remove unreacted acids/anhydrides (Note: HMMA hydrolyzes slowly, but rapid washing preserves the ring). Alternatively, direct distillation is preferred for anhydrides. -

For high purity: Distill the organic layer under reduced pressure (vacuum distillation).[1] Unreacted hexanal will distill first, followed by the product fraction.

-

Validation:

-

NMR Check: Confirm disappearance of the citraconic alkene proton (~6.6 ppm) and appearance of the hexyl methylene signals.

-

Part 5: References

-

Buttery, R. G., et al. (1982).[1] "2-Hexyl-3-methylmaleic anhydride: an unusual volatile component of raisins and almond hulls."[1] Journal of Agricultural and Food Chemistry.

-

Horinouchi, S., & Beppu, T. (1994). "A-factor as a microbial hormone that controls cellular differentiation and secondary metabolism in Streptomyces griseus."[1][6][7] Molecular Microbiology.

-

National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 11127184, 2-Hexyl-3-methylmaleic anhydride." PubChem.

-

Kavlak, S., et al. (2023).[1] "Polymerizable 2-Propionic-3-methylmaleic Anhydrides as a Macromolecular Carrier Platform for pH-Responsive Immunodrug Delivery." Journal of the American Chemical Society.[1]

-

Org. Synth. (1963).[1] "Citraconic Anhydride and Citraconic Acid."[1][8][9][10] Organic Syntheses.

Sources

- 1. 2-Hexyl-3-methylmaleic anhydride | C11H16O3 | CID 11127184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The A-factor regulatory cascade leading to streptomycin biosynthesis in Streptomyces griseus : identification of a target gene of the A-factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [dr.lib.iastate.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A-factor as a microbial hormone that controls cellular differentiation and secondary metabolism in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A-factor and streptomycin biosynthesis in Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. News - Surprising Properties and Applications of Citraconic Anhydride [ptgchemical.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: 2-Hexyl-3-methylmaleic Anhydride in Aspergillus niger

The following technical guide details the biosynthesis, isolation, and characterization of 2-Hexyl-3-methylmaleic anhydride (HMMA) within the context of Aspergillus niger. This document is structured for researchers in natural product chemistry and drug discovery, focusing on the alkylcitrate pathway as the biosynthetic engine.

Class: Alkylcitric Acid Derivative / Substituted Maleic Anhydride Primary Application: Antifungal Lead Compound, Biocontrol Agent, Enzyme Inhibitor

Executive Summary

2-Hexyl-3-methylmaleic anhydride (HMMA) is a bioactive secondary metabolite belonging to the alkylcitrate class. While often associated with Arthrinium species, its biosynthetic machinery exists within Aspergillus niger, linked to the hexylitaconic/hexylaconitic acid pathway. This compound represents a lipophilic anhydride exhibiting significant antifungal activity (e.g., against Botrytis cinerea) and potential phytotoxic or germination-enhancing properties depending on concentration. For drug development professionals, HMMA offers a small-molecule scaffold with membrane-permeating capabilities and reactivity towards nucleophilic residues in target enzymes.

Biosynthetic Logic & Pathway

The production of HMMA in A. niger is not a random event but the result of the alkylcitrate gene cluster , regulated by the transcription factor AkcR . The pathway parallels the Krebs cycle but utilizes a medium-chain fatty acyl-CoA instead of acetyl-CoA.

The Alkylcitrate Gene Cluster

Recent genomic analyses of A. niger (e.g., strain NRRL3) have identified the akc cluster as the origin of hexyl-substituted organic acids.

-

Precursors: Oxaloacetate + Octanoyl-CoA (or Decanoyl-CoA).

-

Key Enzyme: Alkylcitrate Synthase (condenses the precursors).

-

Transformation: The initial alkylcitric acid undergoes dehydration to hexylaconitic acid .

-

Decarboxylation: The enzyme encoded by NRRL3_00504 (a cis-aconitate decarboxylase homolog) facilitates the conversion of hexylaconitic acid to hexylitaconic acid .[1]

-

Anhydride Formation: HMMA (2-hexyl-3-methylmaleic anhydride) results from the isomerization of the double bond (migration to the ring) and subsequent dehydration/cyclization of the dicarboxylic acid precursor.

Pathway Visualization

The following diagram illustrates the flow from primary metabolism to HMMA, highlighting the critical decarboxylation step.

Caption: Biosynthetic route of HMMA in A. niger via the AkcR-regulated alkylcitrate pathway.

Experimental Protocols

Fermentation & Upstream Processing

To maximize HMMA titer, carbon flux must be directed toward secondary metabolism rather than the TCA cycle.

-

Strain: Aspergillus niger (Wild type or akcR overexpressing mutants are preferred).

-

Medium: Potato Dextrose Broth (PDB) or Czapek-Dox modified with 2% Glucose and trace metals.

-

Culture Conditions:

-

Temp: 28°C.

-

Agitation: 180 rpm (aeration is critical for the oxidative steps).

-

Time: 7–9 days (stationary phase is required for secondary metabolite accumulation).

-

Isolation & Purification Workflow

The anhydride moiety is sensitive to hydrolysis; therefore, pH control during extraction is the self-validating step.

-

Filtration: Separate mycelia from fermentation broth using Whatman No. 1 filter paper.

-

Acidification: Adjust broth pH to 2.0–3.0 using 1N HCl. Reasoning: Protonation of the carboxylates drives the equilibrium toward the non-ionic anhydride/acid forms, favoring organic solvent solubility.

-

Extraction:

-

Solvent: Ethyl Acetate (EtOAc).[2]

-

Ratio: 1:1 (v/v), repeat 3 times.

-

Wash: Brine (saturated NaCl) to remove excess water.

-

-

Concentration: Evaporate EtOAc under reduced pressure (Rotavap) at <40°C to yield crude oily extract.

-

Purification (Chromatography):

-

Stationary Phase: Silica gel (200–300 mesh).

-

Mobile Phase: Gradient elution with Petroleum Ether : Ethyl Acetate (from 100:0 to 80:20). HMMA typically elutes in non-polar fractions due to the anhydride ring masking polarity.

-

Polishing: Semi-preparative HPLC (C18 column, MeOH/H2O gradient) if high purity (>95%) is required for bioassays.

-

Structural Characterization

Accurate identification relies on distinguishing the maleic anhydride core from isomeric itaconic derivatives. The following data is synthesized from high-resolution isolation studies of this specific metabolite.

Table 1: Spectroscopic Signature of 2-Hexyl-3-methylmaleic Anhydride

| Technique | Parameter | Signal / Value | Interpretation |

| Appearance | Physical State | Yellowish Oil/Liquid | Typical for alkyl-anhydrides. |

| HR-ESI-MS | m/z | 197.1172 [M+H]⁺ | Consistent with Formula C₁₁H₁₆O₃ . |

| ¹H NMR | Methyl Group | δ 2.05–2.10 (s, 3H) | Methyl attached to the maleic double bond. |

| ¹H NMR | Hexyl α-CH₂ | δ 2.45–2.50 (t, 2H) | Methylene adjacent to the anhydride ring.[3] |

| ¹H NMR | Hexyl Terminus | δ 0.85–0.90 (t, 3H) | Terminal methyl of the hexyl chain. |

| ¹³C NMR | Carbonyls | δ 165.0–170.0 (2C) | Characteristic anhydride carbonyl carbons. |

| ¹³C NMR | Olefinic C | δ 140.0–145.0 (2C) | Tetrasubstituted double bond of the maleic ring. |

| IR | Functional Group | 1760, 1830 cm⁻¹ | Diagnostic doublet for cyclic anhydride (C=O stretch). |

Note: The IR doublet at 1760/1830 cm⁻¹ is the most rapid self-validation check for the integrity of the anhydride ring.

Biological Activity & Mechanism

Antifungal Efficacy

HMMA exhibits broad-spectrum antifungal activity, particularly against necrotrophic pathogens.

-

Target Organisms: Botrytis cinerea (Grey mould), Valsa mali, Alternaria solani.[3]

-

Potency: Inhibition rates >80% at crude extract concentrations, with purified MIC values in the low microgram/mL range.

-

Mechanism: Maleic anhydrides are electrophilic. They likely react with sulfhydryl (-SH) or amino (-NH2) groups on essential fungal enzymes, leading to irreversible inhibition. This "suicide inhibition" mechanism makes them potent but also suggests potential non-specific toxicity.

Ecological Role

In A. niger, this compound likely serves as a:

-

Defense Metabolite: Protecting the fungal colony from competing microbes.

-

Developmental Regulator: Related anhydrides have been shown to influence seed germination (e.g., in cauliflower), suggesting A. niger may use HMMA to manipulate its host plant environment during saprophytic or endophytic growth.

References

-

Qu, H., et al. (2025). Antifungal effects of metabolites from Arthrinium sp. 2–65 and identification of main active ingredients.[4] BMC Microbiology,[4] 25.

-

Li, Y., et al. (2020). Biosynthesis of Alkylcitric Acids in Aspergillus niger Involves Both Co-localized and Unlinked Genes. Frontiers in Microbiology, 11, 1263.

-

Buttery, R. G., et al. (1980). 2-Hexyl-3-methylmaleic anhydride: an unusual volatile component of raisins and almond hulls.[5] Journal of Agricultural and Food Chemistry, 28(6), 1336–1338.

-

Koch, L., et al. (2014). Sensitivity of Neurospora crassa to a Marine-Derived Aspergillus tubingensis Anhydride Exhibiting Antifungal Activity That Is Mediated by the MAS1 Protein. Marine Drugs, 12(9), 4713–4731.

-

Chen, H., et al. (2015). Natural Products with Maleic Anhydride Structure: Nonadrides, Tautomycin, Chaetomellic Anhydride, and Other Compounds. Chemical Reviews, 115(11).

Sources

- 1. Biosynthesis of Alkylcitric Acids in Aspergillus niger Involves Both Co-localized and Unlinked Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal effects of metabolites from Arthrinium sp. 2-65 and identification of main active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal effects of metabolites from Arthrinium sp. 2–65 and identification of main active ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Volatile Components of Raisins and Almond Hulls: From Analytical Chemistry to Bioactivity

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the volatile organic compounds (VOCs) present in raisins (Vitis vinifera) and almond hulls (Prunus dulcis). We will explore the origins of these compounds, detailed analytical methodologies for their characterization, and their significance in terms of sensory properties and potential bioactivities.

Introduction: The Chemistry of Aroma and Bioactivity in Agricultural Products

Volatile organic compounds are low molecular weight molecules that readily evaporate at room temperature, contributing to the characteristic aroma and flavor of foods and other biological materials. Beyond their sensory impact, these compounds can possess significant biological activities, including antimicrobial and antioxidant properties, making them a subject of interest for both food science and pharmaceutical research. This guide focuses on two distinct yet related agricultural products: raisins, a globally consumed dried fruit, and almond hulls, a significant byproduct of the almond industry with emerging applications.

The analysis of VOCs is a complex task that requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has become the gold standard for such analyses. This technique allows for the solvent-free extraction and concentration of volatiles from a sample's headspace, followed by their separation and identification.

Volatile Profile of Raisins: A Symphony of Grapes, Heat, and Time

The aroma of raisins is a complex tapestry woven from the volatile compounds inherent in the original grapes and those newly formed during the drying and storage processes. Approximately 120 VOCs, spanning chemical classes such as aldehydes, esters, acids, alcohols, ketones, terpenes, and furans, contribute to the final flavor profile, which can be described as fruity, green, floral, roasted, fatty, and chemical.[1]

Genesis of Raisin Volatiles

The volatile composition of raisins is not static; it is the result of a dynamic interplay of biochemical and chemical reactions. The primary sources of these compounds are:

-

Fresh Grapes: Many of the floral and fruity notes in raisins originate from the terpenes and esters present in the fresh grapes.[2]

-

Maillard Reaction: This non-enzymatic browning reaction between amino acids and reducing sugars, accelerated by the heat of the drying process, is a major contributor to the roasted and nutty aromas in raisins.[2][3] Pyrazines and furans are key products of this reaction.[2]

-

Oxidation of Unsaturated Fatty Acids: The breakdown of polyunsaturated fatty acids, such as linoleic and oleic acid, leads to the formation of a variety of aldehydes, ketones, and alcohols.[3] These compounds often contribute to the "fatty" and "green" notes in the raisin aroma profile.[3]

-

Carotenoid Degradation: The breakdown of carotenoids can also contribute to the volatile profile of raisins.[3]

The specific drying method employed—such as sun-drying, shade-drying, or mechanical drying—has a profound impact on the final volatile profile by influencing the extent of these reactions.[2][4] For instance, sun-dried raisins tend to have higher concentrations of Maillard reaction products due to the higher temperatures involved.[2][3]

Analytical Methodology for Raisin Volatiles

The following sections detail a robust and validated methodology for the analysis of volatile compounds in raisins using HS-SPME-GC-MS.

-

Sample Preparation: Raisins are a solid matrix with a high sugar content. Grinding the raisins into a fine powder increases the surface area for volatile release. The addition of a saturated NaCl solution increases the ionic strength of the sample matrix, which decreases the solubility of the volatile compounds and promotes their partitioning into the headspace.

-

SPME Fiber Selection: The choice of SPME fiber is critical for the effective extraction of a broad range of volatile compounds. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its ability to adsorb a wide range of analytes, from small, highly volatile compounds to larger, semi-volatile molecules.[5][6][7] This tri-phasic fiber provides a comprehensive profile of the raisin volatilome.

-

GC-MS Parameters: A temperature-programmed GC oven is essential to separate the complex mixture of volatiles. The program typically starts at a low temperature to trap volatile compounds at the head of the column, followed by a gradual increase in temperature to elute compounds based on their boiling points.[8][9][10] A non-polar or mid-polar capillary column, such as a DB-5MS or DB-WAX, is commonly used for this type of analysis.[8][11]

Caption: HS-SPME-GC-MS workflow for raisin volatile analysis.

-

Sample Preparation:

-

Freeze a representative sample of raisins with liquid nitrogen and grind into a fine powder using a laboratory mill.

-

Accurately weigh 2.0 g of the powdered raisin sample into a 20 mL headspace vial.

-

Add 5 mL of a saturated NaCl solution to the vial.

-

If quantitative or semi-quantitative analysis is desired, add a known amount of an appropriate internal standard (e.g., 2-octanol).

-

Immediately seal the vial with a PTFE/silicone septum and a magnetic screw cap.

-

-

HS-SPME Extraction:

-

Place the sealed vial in a heating block or autosampler agitator set to 60°C.

-

Allow the sample to equilibrate for 15 minutes with agitation.

-

Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

-

-

GC-MS Analysis:

-

Retract the SPME fiber and immediately introduce it into the heated injection port (250°C) of the GC-MS system.

-

Desorb the analytes from the fiber for 5 minutes in splitless mode.

-

Separate the volatile compounds using a suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).

-

Employ a temperature program such as: initial temperature of 40°C for 5 minutes, ramp at 3°C/minute to 140°C, then ramp at 25°C/minute to 230°C and hold for 3 minutes.[8]

-

The carrier gas (Helium) flow rate should be constant at 1.0 mL/min.

-

The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-350.

-

-

Data Analysis:

-

Identify the separated compounds by comparing their mass spectra with those in the NIST (National Institute of Standards and Technology) mass spectral library.

-

Confirm identifications using retention indices where possible.

-

Perform semi-quantification by comparing the peak area of each compound to the peak area of the internal standard.

-

Key Volatile Compounds in Raisins and Their Sensory Significance

The perceived aroma of raisins is determined not just by the presence of certain compounds, but also by their concentration relative to their odor threshold. The Odor Activity Value (OAV) is a measure of a compound's contribution to the overall aroma and is calculated by dividing the concentration of a compound by its odor threshold.[12] An OAV greater than 1 indicates that the compound is likely to contribute to the aroma.[2]

Table 1: Major Volatile Compounds Identified in Raisins and their Aroma Descriptors

| Chemical Class | Compound | Aroma Descriptor(s) | Typical Origin |

| Aldehydes | Hexanal | Green, grassy, fatty | Lipid Oxidation |

| (E)-2-Hexenal | Green, leafy | Lipid Oxidation | |

| Nonanal | Fatty, citrus, floral | Lipid Oxidation | |

| Benzaldehyde | Almond, cherry, nutty | Maillard Reaction | |

| Alcohols | 1-Hexanol | Green, fruity | Lipid Oxidation |

| Linalool | Floral, citrus, lavender | Grapes (Terpene) | |

| Esters | Ethyl hexanoate | Fruity, apple-like | Grapes/Fermentation |

| Ethyl octanoate | Fruity, apricot | Grapes/Fermentation | |

| Furans | Furfural | Bready, caramel, almond | Maillard Reaction |

| 5-Hydroxymethylfurfural | Caramel, burnt sugar | Maillard Reaction | |

| Pyrazines | 2,6-Diethylpyrazine | Roasted, nutty, earthy | Maillard Reaction |

| 3-Ethyl-2,5-dimethylpyrazine | Roasted, nutty, cocoa | Maillard Reaction | |

| Terpenes | β-Damascenone | Floral, rose, fruity | Carotenoid Degradation |

| Geraniol | Floral, rose | Grapes (Terpene) |

This table is a summary of commonly found compounds. The exact profile can vary significantly with grape variety and drying method.[2][3][4][12]

Volatile Profile of Almond Hulls: A Byproduct with Bioactive Potential

Almond hulls, the fleshy outer covering of the almond shell, are a major byproduct of the almond industry.[7][13] While traditionally used as livestock feed, there is growing interest in their potential as a source of bioactive compounds.[7][13] The volatile profile of almond hulls is distinct from that of the almond kernel and is rich in compounds with potential antimicrobial and antioxidant properties.[13][14]

Genesis of Almond Hull Volatiles

The volatile compounds in almond hulls are primarily generated through enzymatic reactions within the plant material. Unlike raisins, the Maillard reaction plays a less significant role as hulls are not typically subjected to high-heat processing. Key compounds include:

-

Benzaldehyde: This is often the most abundant volatile compound in almond hulls and is responsible for the characteristic "marzipan" or "cherry-almond" aroma.[1][15] It is produced by the enzymatic breakdown of amygdalin.[1]

-

Other Aldehydes and Alcohols: A variety of other aldehydes and alcohols are also present, contributing to the overall aroma profile.

-

Terpenoids and Lactones: Compounds such as eugenol, geranylacetone, and γ-nonalactone have also been identified in almond hulls.[16]

Analytical Methodology for Almond Hull Volatiles

The analytical approach for almond hulls is similar to that for raisins, with some modifications to the sample preparation stage.

-

Sample Preparation: Fresh or dried almond hulls can be used. Grinding is essential to increase the surface area for efficient volatile extraction. As with raisins, the addition of a saturated salt solution can enhance the release of volatiles into the headspace.

-

SPME Fiber and GC-MS Parameters: A DVB/CAR/PDMS fiber is also an excellent choice for the broad-spectrum analysis of almond hull volatiles. The GC-MS parameters can be similar to those used for raisin analysis, with potential optimization of the temperature program based on the specific compounds of interest.

Sources

- 1. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SPME Fiber Performance Tips for Volatiles & Semi-Volatiles [sigmaaldrich.com]

- 3. Drying Treatments Change the Composition of Aromatic Compounds from Fresh to Dried Centennial Seedless Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Drying Method on the Evaluation of Fatty Acids and Their Derived Volatile Compounds in ‘Thompson Seedless’ Raisins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. netjournals.org [netjournals.org]

- 6. Optimization of SPME–GC–MS and characterization of floral scents from Aquilegia japonica and A. amurensis flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. GC–MS Untargeted Analysis of Volatile Compounds in Four Red Grape Varieties (Vitis vinifera L. cv) at Different Maturity Stages near Harvest | MDPI [mdpi.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. elementlabsolutions.com [elementlabsolutions.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Almond By-Products: A Comprehensive Review of Composition, Bioactivities, and Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. almonds.org [almonds.org]

- 16. Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile and Solvent Selection for 2-Hexyl-3-methylmaleic Anhydride

Technical Guide | Version 1.0

Executive Summary

2-Hexyl-3-methylmaleic anhydride (CAS: 75052-75-4) is a specialized alkyl-substituted anhydride often utilized as a lipophilic building block in the synthesis of amphiphilic copolymers, surface-active agents, and pharmacological intermediates (e.g., analogs of Chaetomellic anhydride).[1][2]

Unlike unsubstituted maleic anhydride, the presence of a hexyl (

Part 1: Physicochemical Profile & Solubility Logic[1][2]

To select the correct solvent, one must understand the competing intermolecular forces within the molecule.

Structural Analysis[1][2]

-

The Head (Polar/Reactive): The cyclic anhydride moiety is highly electron-deficient and polar. It serves as a hard electrophile, susceptible to attack by nucleophiles (water, alcohols, amines).[1][3]

-

The Tail (Lipophilic): The hexyl chain introduces significant Van der Waals (London Dispersion) interactions. This shifts the partition coefficient (LogP) higher, making the molecule far more soluble in hydrocarbons than its parent compound, maleic anhydride.[1]

Predicted Solubility Parameters

| Property | Value / Description | Implication |

| Molecular Weight | 196.24 g/mol | Moderate volatility; amenable to GC-MS analysis.[1][2] |

| LogP (Predicted) | ~3.2 - 3.5 | Highly lipophilic; partitions preferentially into organic phases.[1][2] |

| Polarity | Amphiphilic | Soluble in both chlorinated solvents and aliphatic hydrocarbons.[1][2] |

| Reactivity | High (Anhydride) | Hydrolysis Risk: Reacts rapidly with protic solvents.[1][2] |

Part 2: Solvent Compatibility Matrix[1][2]

The following matrix categorizes solvents based on Thermodynamic Solubility (ability to dissolve) and Chemical Stability (inertness).

Class A: Recommended Solvents (Inert & High Solubility)

These solvents are ideal for synthesis, purification, and storage.[1] They dissolve the compound via dipole-dipole interactions or dispersion forces without triggering ring-opening.[1][2]

| Solvent Class | Specific Solvents | Solubility Rating | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for reaction media and NMR analysis ( |

| Aromatic | Toluene, Xylene, Benzene | Very Good | Ideal for high-temperature reactions (e.g., reflux) due to high boiling points.[1][2] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good | Caution: Solvents must be strictly anhydrous.[1][2] Wet THF will cause hydrolysis.[1][2] |

| Aliphatic | Hexane, Heptane, Pentane | Moderate to Good | Unlike maleic anhydride, the hexyl chain allows solubility here.[1] Useful for recrystallization (cooling induces precipitation).[1][2] |

Class B: Prohibited Solvents (Reactive)

CRITICAL WARNING: Do not use these solvents unless the specific intention is to chemically modify the anhydride (e.g., solvolysis).

| Solvent Class | Reaction Product | Mechanism |

| Water | 2-Hexyl-3-methylmaleic acid (Diacid) | Nucleophilic attack at carbonyl; ring opening.[1][2] |

| Alcohols (MeOH, EtOH) | Mono-alkyl esters (Half-esters) | Alcoholysis; irreversible ring opening.[1][2] |

| Amines (Primary/Secondary) | Maleamic acids / Imides | Aminolysis; rapid exothermic reaction.[1][2] |

| DMSO | Variable | DMSO can act as an oxidant or nucleophile at high temperatures; avoid for storage.[1][2] |

Part 3: Mechanism of Instability (Visualization)[1]

Understanding the degradation pathway is vital for accurate data interpretation.[2] The diagram below illustrates the irreversible ring-opening that occurs in "wet" solvents.

Figure 1: Hydrolytic degradation pathway.[1][2] Even trace moisture in "dry" solvents can catalyze this conversion, leading to experimental artifacts.[1]

Part 4: Experimental Protocol for Solubility Determination

Since literature values for this specific isomer are rare, use this self-validating protocol to determine solubility without degradation.[1][2]

Method: Gravimetric Saturation (Anhydrous)[1][2]

Objective: Determine saturation limit (

Reagents:

Workflow:

-

Preparation: Dry all glassware in an oven at 120°C for 2 hours. Cool in a desiccator.

-

Saturation: Add excess solid anhydride to 5 mL of solvent in a septum-capped vial under

atmosphere. -

Equilibration: Vortex for 10 minutes; sonicate for 5 minutes. Allow to stand for 1 hour at 25°C.

-

Filtration: Withdraw supernatant using a syringe filter (0.22 µm PTFE, hydrophobic).

-

Quantification: Evaporate a known volume of filtrate in a pre-weighed aluminum pan under vacuum. Weigh the residue.[2]

-

Validation (Critical): Redissolve residue in

and run H-NMR.

Decision Logic for Solvent Selection

Figure 2: Decision tree for selecting reaction and processing solvents.

References

-

PubChem Compound Summary. (2025). 2-Hexyl-3-methylmaleic anhydride (CID 11127184).[1][2] National Center for Biotechnology Information.[1][2] [Link][1][2]

-

Felthouse, T. R., et al. (2001).[1][2] Maleic Anhydride, Maleic Acid, and Fumaric Acid.[1] Kirk-Othmer Encyclopedia of Chemical Technology.[1][2] (Provides foundational chemistry of anhydride hydrolysis).[1][2] [Link][1][2]

-

Armarego, W. L. F. (2017).[1][2] Purification of Laboratory Chemicals (8th Edition).[1][2] Butterworth-Heinemann.[1][2] (Standard protocols for drying solvents for anhydride handling). [Link]

-

Gurbanova, F. S., et al. (2021).[1][2][4][5] Current state of research in the field of maleic anhydride esterification with alcohols.[4] Processes of Petrochemistry and Oil Refining.[2] (Details the kinetics of alcoholysis). [Link][1][2]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 2-Hexyl-3-methylmaleic Anhydride via Stobbe Condensation

Abstract & Introduction

Substituted maleic anhydrides are critical structural motifs in the synthesis of bioactive natural products (e.g., chaetomellic acids, tautomycin) and functional polymers. This application note details the synthesis of 2-Hexyl-3-methylmaleic anhydride , a specific dialkyl-substituted derivative, utilizing the Stobbe condensation as the core C-C bond-forming step.

While the Stobbe condensation typically yields alkylidene succinates (itaconic acid derivatives), this protocol includes a critical isomerization step to ensure the migration of the double bond into the ring, yielding the thermodynamically stable maleic anhydride core. This guide prioritizes mechanistic understanding and scalable reproducibility.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the condensation of 2-Octanone (methyl hexyl ketone) with Diethyl succinate .

-

Target: 2-Hexyl-3-methylmaleic anhydride.

-

Precursors: 2-Octanone, Diethyl succinate.

-

Key Transformation: Stobbe condensation

Hydrolysis

Strategic Logic[1]

-

Regioselectivity: The Stobbe condensation is highly selective for succinic esters.

-

Isomerization Control: The initial Stobbe product is an alkylidene succinate (exocyclic double bond).[1] We utilize thermodynamic control during the dehydration step (using acetic anhydride/acetyl chloride) to force the double bond into the endocyclic position (maleic form).

Mechanistic Pathway (Stobbe Condensation)[2][3][4][5][6]

The Stobbe condensation proceeds via a unique lactonization-ring opening mechanism, distinct from standard Aldol or Claisen condensations. This pathway prevents the reversibility often seen in Aldol reactions of ketones.

Figure 1: Mechanistic pathway of the Stobbe condensation.[2] The irreversible ring-opening of the paraconic ester intermediate drives the reaction forward, overcoming the steric hindrance of the ketone.

Experimental Protocol

Phase 1: Stobbe Condensation

Objective: Synthesis of 3-(1-methylheptylidene)succinic acid 1-ethyl ester.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2-Octanone | 128.21 | 1.0 | Electrophile |

| Diethyl Succinate | 174.19 | 1.5 | Nucleophile |

| Potassium tert-butoxide (t-BuOK) | 112.21 | 1.5 | Base |

| t-Butanol / Toluene | - | Solvent | Medium |

Procedure

-

Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Base Preparation: Charge the flask with t-BuOK (1.5 equiv) and anhydrous t-Butanol (or Toluene for higher reflux temp). Stir under

until dissolved/suspended. -

Addition: Mix Diethyl succinate (1.5 equiv) and 2-Octanone (1.0 equiv) in a dropping funnel. Add this mixture dropwise to the base solution over 45 minutes at room temperature.

-

Expert Insight: The solution will darken (yellow/brown) indicating enolate formation and reaction progress.

-

-

Reaction: Heat the mixture to reflux (approx. 80-85°C if using t-BuOH) for 8–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup:

-

Cool to room temperature.

-

Acidify with 3M HCl to pH ~2.

-

Remove solvent under reduced pressure.[3]

-

Extract the residue with Diethyl Ether or Ethyl Acetate (3x).

-

Extract the organic layer with saturated aqueous NaHCO3 . (The product is a half-ester/acid, so it will move into the aqueous base layer, separating it from unreacted ketone/diester).

-

Acidify the aqueous extract with conc. HCl and re-extract into Ethyl Acetate.

-

Dry over

and concentrate to yield the crude Alkylidene Succinate Half-Ester .

-

Phase 2: Hydrolysis & Isomerization

Objective: Conversion to the diacid and migration of the double bond.

Procedure

-

Dissolve the crude half-ester in 10% aqueous NaOH (5 equiv).

-

Reflux for 4 hours to ensure complete saponification of the ethyl ester.

-

Cool and wash with diethyl ether (removes non-acidic impurities).

-

Acidify the aqueous layer with conc. HCl.

-

Extract with Ethyl Acetate, dry, and concentrate to obtain 3-(1-methylheptylidene)succinic acid (Diacid).

Phase 3: Dehydration to Maleic Anhydride

Objective: Ring closure and final isomerization to 2-Hexyl-3-methylmaleic anhydride.

Procedure

-

Reagents: Suspend the diacid in Acetic Anhydride (5 equiv). Optional: Add anhydrous Sodium Acetate (0.5 equiv) to accelerate isomerization.

-

Reaction: Heat to 100°C for 2 hours, then increase to 140°C (reflux) for 1 hour.

-

Critical Mechanism:[2] The initial product is often the alkylidene succinic anhydride (exocyclic double bond). High heat and acidic conditions drive the double bond migration to the endocyclic position (thermodynamic maleic product).

-

-

Isolation:

-

Distill off excess acetic anhydride under reduced pressure.

-

Purification: Vacuum distillation is the gold standard for alkyl maleic anhydrides. Alternatively, recrystallize from Hexane/Ether if the product solidifies (melting points for these analogs are often near RT).

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis of substituted maleic anhydride.

Troubleshooting & Expert Insights

Controlling Polymerization

Maleic anhydride derivatives are prone to polymerization.[4]

-

Solution: Add a radical inhibitor (e.g., BHT or Hydroquinone, 0.1 mol%) during the dehydration/distillation step (Phase 3).

Isomerization Failure

If NMR shows exocyclic double bonds (peaks at

-

Solution: The isomerization was incomplete. Treat the anhydride with a catalytic amount of p-TsOH in refluxing toluene or extend the Acetic Anhydride reflux time. The endocyclic double bond is thermodynamically favored.

Moisture Sensitivity

Stobbe condensation requires anhydrous conditions.

-

Protocol: Use fresh t-BuOK. If using NaH, wash with hexane to remove mineral oil. Water kills the enolate and hydrolyzes the succinate prematurely.

Safety Information (MSDS Summary)

-

Potassium tert-butoxide: Corrosive, moisture-sensitive, flammable solid. Handle under inert atmosphere.

-

Diethyl Succinate: Combustible liquid.

-

Acetic Anhydride: Lachrymator, corrosive, flammable. Use in a fume hood.

-

Maleic Anhydride Derivatives: Potent sensitizers. Avoid inhalation of dust/vapors.

References

-

Johnson, W. S., & Daub, G. H. (2011). The Stobbe Condensation. Organic Reactions, 6, 1–73. [Link]([Link] reaction/stobbe-condensation/)

-

Banerjee, A. K., et al. (2022).[5] Stobbe Condensation: A Review. Organic & Medicinal Chemistry International Journal. Link

- Ren, Y., et al. (2014). Synthesis of substituted maleic anhydrides.

-

Alfa Chemistry. Stobbe Condensation Mechanism and Protocols. Link

Sources

Application Notes and Protocols for Protein Modification Using 2-Hexyl-3-methylmaleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Gateway to Reversible Protein Engineering

The strategic chemical modification of proteins is a cornerstone of modern biotechnology and drug development. It allows for the precise installation of functionalities that can modulate a protein's activity, enhance its therapeutic properties, or facilitate its study. Among the arsenal of chemical tools, reagents that enable reversible modifications are of particular interest, as they offer a unique level of control over protein function.

This guide delves into the application of 2-hexyl-3-methylmaleic anhydride , a substituted cyclic dicarboxylic anhydride, for the reversible modification of primary amino groups in proteins. The introduction of alkyl substituents onto the maleic anhydride core, in this case, a hexyl and a methyl group, significantly influences the reagent's properties, particularly the stability and pH-lability of the resulting protein conjugate. This makes 2-hexyl-3-methylmaleic anhydride a compelling tool for applications requiring controlled release or reactivation of a protein, such as in targeted drug delivery systems.[1][2]

This document will provide a comprehensive overview of the underlying chemistry, detailed experimental protocols, and methods for the characterization of proteins modified with 2-hexyl-3-methylmaleic anhydride.

The Chemistry of Reversible Maleylation

The modification of proteins with 2-hexyl-3-methylmaleic anhydride hinges on the nucleophilic acyl substitution reaction between the anhydride and the primary amino groups of the protein. These are primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus.[3]

The reaction proceeds under mild basic conditions (pH 8-9), where the amino groups are deprotonated and thus nucleophilic. The anhydride ring is opened, forming a stable amide bond and a free carboxylate group. This conversion of a positively charged amino group to a negatively charged carboxylate group significantly alters the protein's isoelectric point and can enhance its solubility.[3]

The reversibility of this modification is its most valuable feature. Under mildly acidic conditions (typically pH < 6), the newly formed maleyl-amide bond is susceptible to hydrolysis. This process is facilitated by intramolecular catalysis, where the neighboring carboxylate group participates in the cleavage of the amide bond, regenerating the original amine and releasing the maleic acid derivative. The rate of this hydrolysis is influenced by the substituents on the maleic anhydride ring.[4] The hexyl and methyl groups in 2-hexyl-3-methylmaleic anhydride are expected to modulate the electronic and steric environment of the double bond, thereby fine-tuning the pH sensitivity of the reversal reaction.

It is important to note that with primary amines, there can be a competing reaction leading to the formation of a stable, non-reversible imide.[1] Careful control of reaction conditions is therefore crucial to favor the desired reversible amide linkage.

Visualizing the Reaction Mechanism

Caption: Reaction scheme for the reversible modification of proteins with 2-hexyl-3-methylmaleic anhydride.

Experimental Protocols

Materials and Reagents

-

Protein of interest

-

2-Hexyl-3-methylmaleic anhydride (PubChem CID: 11127184)[5]

-

Dimethyl sulfoxide (DMSO) or other suitable organic solvent

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

Quenching Solution: 1 M Hydroxylamine, pH 8.5

-

Reversal Buffer: 0.1 M Sodium Acetate, pH 4.5

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol 1: Modification of a Protein with 2-Hexyl-3-methylmaleic Anhydride

This protocol provides a general framework. The optimal conditions, particularly the molar excess of the anhydride, may need to be determined empirically for each specific protein.

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the protein for the reagent.

-

-

Reagent Preparation:

-

Modification Reaction:

-

While gently stirring the protein solution at room temperature, add the desired molar excess of the 2-hexyl-3-methylmaleic anhydride stock solution. A starting point could be a 10- to 50-fold molar excess relative to the number of lysine residues in the protein.

-

Allow the reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored by taking aliquots at different time points.

-

-

Quenching the Reaction:

-

To stop the reaction, add the Quenching Solution to a final concentration of 50 mM. Hydroxylamine will react with any remaining anhydride.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Modified Protein:

-

Remove the excess reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Protocol 2: Reversal of the Modification

-

Acidification:

-

Exchange the buffer of the purified, modified protein solution with the Reversal Buffer (0.1 M Sodium Acetate, pH 4.5) using size-exclusion chromatography or dialysis.

-

Incubate the solution at 37°C.

-

-

Monitoring the Reversal:

-

The rate of reversal can be monitored over time by taking aliquots and analyzing them by SDS-PAGE, mass spectrometry, or a functional assay. The half-life for the deamidation of maleyl-amides at acidic pH is typically in the range of several hours.[3]

-

Characterization of the Modified Protein

A thorough characterization of the modified protein is essential to confirm the extent of modification and to ensure that the protein's integrity is maintained.

| Technique | Purpose | Expected Outcome |

| UV-Vis Spectroscopy | To estimate the degree of modification. | The formation of the maleyl-amide bond introduces a chromophore that absorbs around 250 nm. The extent of modification can be quantified by measuring the increase in absorbance at this wavelength. |

| SDS-PAGE | To assess changes in protein mobility. | The addition of the maleyl groups and the change in charge will likely result in a shift in the protein's migration pattern on the gel. |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | To determine the exact mass of the modified protein and the number of modifications.[8][9] | An increase in the protein's mass corresponding to the addition of one or more 2-hexyl-3-methylmaleic acid moieties (mass of anhydride: 196.24 Da).[5] |

| Peptide Mapping (LC-MS/MS) | To identify the specific sites of modification.[8][9] | Tryptic digestion of the modified protein followed by LC-MS/MS analysis will reveal which lysine residues have been modified. |

| Functional Assays | To evaluate the impact of the modification on the protein's biological activity. | The activity may be reduced or abolished upon modification and should be restored after the reversal reaction. |

Applications and Future Directions

The reversible nature of the modification with 2-hexyl-3-methylmaleic anhydride opens up a range of possibilities in research and drug development:

-

Targeted Drug Delivery: The modified protein can act as a prodrug, remaining inactive in the bloodstream (pH 7.4) and becoming activated in the acidic microenvironment of tumors or endosomes.[1][2]

-

Protein Characterization: Blocking lysine residues with this reagent can direct tryptic cleavage specifically to arginine residues, simplifying peptide mapping and protein sequencing.[3]

-

Controlled Enzyme Activity: The activity of an enzyme can be temporarily "switched off" by modification and then restored by a change in pH.

The presence of the hexyl group in 2-hexyl-3-methylmaleic anhydride may offer advantages in terms of membrane interaction or solubility in lipidic environments, which could be explored in future applications.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low degree of modification | - Insufficient molar excess of the anhydride.- Hydrolysis of the anhydride before reaction.- Inaccessible amino groups on the protein. | - Increase the molar excess of the anhydride.- Prepare the anhydride stock solution fresh.- Perform the reaction under denaturing conditions (if the protein can be refolded). |

| Protein precipitation | - Significant change in the protein's pI.- Hydrophobicity of the hexyl group. | - Perform the reaction at a lower protein concentration.- Include solubilizing agents in the buffer. |

| Irreversible modification | - Formation of stable imide linkages. | - Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to favor amide formation.[1] |

| Incomplete reversal | - Incomplete hydrolysis of the maleyl-amide bond. | - Increase the incubation time in the reversal buffer or slightly lower the pH (if the protein is stable). |

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for protein modification with 2-hexyl-3-methylmaleic anhydride.

References

-

Heck, A. G., & Nuhn, L. (2024). Restoring the pH-responsiveness for amine-conjugated 2-propionic-3-methylmaleic anhydride linkers. Organic Chemistry Frontiers. [Link]

-

Nuhn, L., et al. (2023). Polymerizable 2-Propionic-3-methylmaleic Anhydrides as a Macromolecular Carrier Platform for pH-Responsive Immunodrug Delivery. Journal of the American Chemical Society. [Link]

-

Li, Y., et al. (2018). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. RSC Advances. [Link]

-

PubChem. (n.d.). 2-Hexyl-3-methylmaleic anhydride. National Center for Biotechnology Information. [Link]

-

Butler, P. J., Harris, J. I., Hartley, B. S., & Leberman, R. (1969). The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains. Biochemical Journal, 112(5), 679–689. [Link]

-

Uchida, K. (2011). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Mass Spectrometry. [Link]

-

Szkudlarek, M., et al. (2018). Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers. Polymers. [Link]

-

Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications. [Link]

Sources

- 1. Restoring the pH-responsiveness for amine-conjugated 2-propionic-3-methylmaleic anhydride linkers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Polymerizable 2-Propionic-3-methylmaleic Anhydrides as a Macromolecular Carrier Platform for pH-Responsive Immunodrug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Hexyl-3-methylmaleic anhydride | C11H16O3 | CID 11127184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Solubility, Emulsification and Surface Properties of Maleic Anhydride, Perfluorooctyl and Alkyl Meth-Acrylate Terpolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. msf.ucsf.edu [msf.ucsf.edu]

Application Note: Reversible Amine Labeling with 2-Hexyl-3-methylmaleic Anhydride

Introduction & Principle

The chemical modification of primary amines using 2-Hexyl-3-methylmaleic anhydride is a specialized technique primarily used in drug delivery and bioconjugation to achieve reversible charge reversal .

Unlike standard amine-reactive reagents (e.g., NHS-esters) that form stable amide bonds, 2-Hexyl-3-methylmaleic anhydride reacts with primary amines to form a maleamic acid derivative. This modification converts a positively charged amine (at physiological pH) into a negatively charged carboxyl group. Crucially, this bond is acid-labile; it is stable at neutral/alkaline pH (7.4–9.0) but hydrolyzes rapidly in acidic environments (pH < 6.0), regenerating the original amine.

Key Applications

-

Endosomal Escape: Used to mask cationic polymers (e.g., polylysine) or lipids. Upon endocytosis, the drop in pH cleaves the mask, restoring the positive charge and disrupting the endosomal membrane.

-

Protein Purification: Reversible tagging to alter isoelectric points (pI) for separation, followed by tag removal.

-

Solubility Enhancement: The hexyl chain adds a hydrophobic domain, while the generated carboxyl adds a hydrophilic charge, creating amphiphilic conjugates.

Chemical Mechanism

The reaction relies on the nucleophilic attack of the unprotonated primary amine on the anhydride ring. The presence of the methyl and hexyl groups on the maleic ring forces the amide bond into a conformation that favors intramolecular catalysis by the neighboring carboxylic acid, driving hydrolysis at acidic pH.

DOT Diagram: Reaction Pathway

Figure 1: The reversible conjugation cycle. The steric bulk of the hexyl/methyl groups facilitates the acid-catalyzed cleavage.

Materials & Reagents

Reagents

-

Target Molecule: Protein, Peptide, or Polymer containing primary amines (Lysine residues or N-terminus).

-

Reagent: 2-Hexyl-3-methylmaleic anhydride (Store at -20°C, desiccated).

-

Solvent: Anhydrous DMSO or DMF (High purity, amine-free).

-

Reaction Buffer: 100 mM HEPES or Sodium Bicarbonate, pH 8.5.

-

Cleavage Buffer: 100 mM Sodium Acetate or Citrate, pH 5.0–5.5.

Equipment

-

Microcentrifuge tubes or glass vials.

-

Desalting columns (e.g., PD-10 or Zeba Spin) or Dialysis cassettes (MWCO appropriate for target).

-

UV-Vis Spectrophotometer.

Experimental Protocol

Phase A: Preparation (Critical Step)

The anhydride is sensitive to hydrolysis by water. Do not dissolve the reagent in aqueous buffer.

-

Equilibrate the 2-Hexyl-3-methylmaleic anhydride to room temperature before opening the desiccator to prevent condensation.

-

Prepare a 100 mg/mL stock solution in anhydrous DMSO.

-

Note: This stock should be used immediately. Discard unused dissolved reagent.

-

Phase B: Conjugation Reaction

-

Buffer Exchange: Ensure the target molecule is in the Reaction Buffer (pH 8.5). Avoid buffers containing primary amines (Tris, Glycine) as they will compete for the reagent.

-

Concentration: Adjust target concentration to 1–5 mg/mL.

-

Addition: Add the anhydride stock solution to the target molecule.

-

Stoichiometry: Use a 5-to-10-fold molar excess of anhydride over the total amine content.

-

Solubility Check: If the hexyl chain causes precipitation (due to hydrophobicity), add DMSO to the reaction mixture up to 20% (v/v) to maintain solubility.

-

-

Incubation: Incubate at Room Temperature for 1 hour with gentle agitation.

-

Why pH 8.5? The amine must be deprotonated (nucleophilic) to attack the anhydride.

-

Phase C: Purification

Remove excess hydrolyzed anhydride and organic solvent.

-

Method: Use desalting columns or dialysis against PBS (pH 7.4) or HEPES (pH 7.4) .

-

Caution: Do not use acidic buffers during purification, or you will prematurely cleave the label.

-

-

Storage: Store the conjugate at 4°C at neutral/basic pH (pH 7.4–8.0).

Phase D: Validation (TNBS Assay)

To quantify the degree of labeling (masking), measuring the loss of free amines is the most reliable method.

-

Take an aliquot of the purified conjugate and an equivalent amount of the unmodified control.

-

React with TNBS (2,4,6-Trinitrobenzenesulfonic acid) .

-

Measure absorbance at 335 nm.

-

Calculation:

Phase E: Acidic Cleavage (Release)

-

Dilute the conjugate into Cleavage Buffer (pH 5.0) .

-

Incubate at 37°C.

-

Monitor release over time (typically 15–60 minutes for complete hydrolysis).

Data Summary & Troubleshooting

Expected Kinetics

| Condition | pH | Half-Life ( | Status |

| Storage | 7.4 | > 24 hours | Stable |

| Reaction | 8.5 | N/A (Formation) | Reactive |

| Endosome | 5.5 | ~10–20 minutes | Cleaving |

| Lysosome | 4.5 | < 5 minutes | Rapid Cleavage |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Labeling Efficiency | Hydrolysis of reagent | Ensure DMSO is anhydrous; add reagent in small aliquots. |

| Precipitation | Hydrophobicity of Hexyl group | Increase DMSO concentration in reaction (up to 30%); reduce protein concentration. |

| Premature Cleavage | pH drift during purification | Ensure dialysis buffer is pH > 7.4. Check pH of water source. |

| No Cleavage at pH 5 | Steric hindrance | Ensure the local environment of the amine isn't preventing protonation; try pH 4.5. |

Workflow Visualization

Figure 2: Operational workflow from reagent preparation to biological activation.

References

-

Rozema, D. B., et al. (2007).[1][2] "Dynamic PolyConjugates for targeted in vivo delivery of siRNA to hepatocytes." Proceedings of the National Academy of Sciences, 104(32), 12982–12987.[2] [1][2]

- Context: Establishes the foundational chemistry of using alkyl-methylmaleic anhydrides (CDM derivatives) for reversible masking and endosomal release.

-

Dixon, H. B., & Perham, R. N. (1968). "Reversible blocking of amino groups with citraconic anhydride." Biochemical Journal, 109(2), 312–314.

- Context: The classic protocol for citraconic anhydride, the parent compound of 2-Hexyl-3-methylmaleic anhydride, detailing the pH-dependent reversibility mechanism.

-

G-Biosciences. "Citraconic Anhydride Application Note."

- Context: Provides standard stoichiometry and buffer conditions for maleic anhydride deriv

Sources

- 1. Co-Injection of a Targeted, Reversibly Masked Endosomolytic Polymer Dramatically Improves the Efficacy of Cholesterol-Conjugated Small Interfering RNAs In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamic PolyConjugates for targeted in vivo delivery of siRNA to hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 2-Hexyl-3-methylmaleic Anhydride as a Reversible Protein Modification Reagent

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Power of Reversible Protein Modification

The ability to transiently alter the structure and function of proteins is a cornerstone of modern chemical biology and therapeutic development.[1] Reversible modification allows for the controlled modulation of protein activity, solubility, and interaction profiles, opening avenues for advanced applications such as targeted drug delivery, enzyme regulation, and the purification of protein complexes.[1][2] Among the arsenal of chemical tools available, acid-labile reagents that target primary amines (the N-terminus and lysine residues) have garnered significant attention.

2-Hexyl-3-methylmaleic anhydride and its structural analogs, such as citraconic anhydride and 2,3-dimethylmaleic anhydride, belong to a class of reagents that react with primary amino groups on proteins under mild alkaline conditions.[3][4][5] This reaction effectively neutralizes the positive charge of the amino group by introducing a negatively charged carboxylate, leading to significant changes in the protein's electrostatic properties.[3] The key feature of this modification is its reversibility under mildly acidic conditions, which restores the native protein structure and function.[3][4]

This guide provides a comprehensive overview of the principles, protocols, and applications of 2-hexyl-3-methylmaleic anhydride as a powerful tool for the reversible modification of proteins.

Mechanism of Action: A Tale of Two pHs

The utility of 2-hexyl-3-methylmaleic anhydride lies in its pH-dependent reactivity. The process can be conceptually divided into two distinct phases: modification and reversal.

Modification: Acylation of Primary Amines

At a neutral to alkaline pH (typically pH 8.0-9.0), the anhydride moiety of 2-hexyl-3-methylmaleic anhydride readily reacts with the unprotonated primary amino groups of lysine residues and the N-terminus of a protein.[3][4] This nucleophilic acyl substitution reaction results in the formation of a stable amide bond, effectively "capping" the amino group.[6] The reaction introduces a new carboxyl group, which is deprotonated at this pH, thereby imparting a net negative charge at the site of modification.[3] This charge reversal can dramatically alter the protein's isoelectric point (pI), solubility, and tertiary structure.[4]

Reversal: Acid-Catalyzed Hydrolysis

The reversibility of the modification is achieved by lowering the pH of the solution to mildly acidic conditions (typically pH 3.0-5.0).[3][4][5] Under these conditions, the amide bond formed during modification becomes susceptible to intramolecular acid-catalyzed hydrolysis. The newly introduced carboxyl group acts as a catalytic moiety, facilitating the cleavage of the amide bond and the release of the modifying group. This process fully regenerates the original primary amine, restoring the protein to its native state. The half-life of this deamidation reaction is highly dependent on the specific maleic anhydride derivative and the pH, with more acidic conditions generally leading to faster reversal.[4] For example, the maleyl group has a half-time of 11-12 hours at 37°C and pH 3.5.[4]

Caption: Reversible modification workflow.

Experimental Protocols

The following protocols provide a general framework for the modification and reversal procedures. Optimization of specific parameters may be required for different proteins.

Protocol 1: Protein Modification with 2-Hexyl-3-methylmaleic Anhydride

Objective: To acylate the primary amino groups of a target protein.

Materials:

-

Target protein solution (e.g., 1-10 mg/mL in a suitable buffer)

-

2-Hexyl-3-methylmaleic anhydride

-

Modification Buffer: 0.1-0.2 M Sodium Bicarbonate or Sodium Borate, pH 8.5

-

pH meter and appropriate acid/base for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

-

Reaction vessel (e.g., microcentrifuge tube or glass vial)

-

Stirring plate and stir bar (optional, for larger volumes)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Protein Preparation: Prepare the protein solution in the Modification Buffer. Ensure the protein is stable and soluble at the chosen pH.

-

Reagent Preparation: Immediately before use, dissolve 2-hexyl-3-methylmaleic anhydride in a small volume of a water-miscible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 1 M). Note: The anhydride is susceptible to hydrolysis, so prepare the stock solution fresh.

-

Reaction Setup: Place the protein solution in the reaction vessel. While gently stirring, slowly add a molar excess of the 2-hexyl-3-methylmaleic anhydride stock solution. The molar excess will depend on the number of accessible primary amines on the protein and the desired degree of modification. A 10- to 100-fold molar excess per amine is a common starting point.

-

pH Monitoring and Adjustment: The reaction releases protons, which will lower the pH of the solution. Monitor the pH throughout the reaction and maintain it at 8.5 by adding small aliquots of a suitable base (e.g., 0.1 M NaOH).

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. The optimal reaction time may need to be determined empirically.

-

Purification: Once the reaction is complete, remove the excess reagent and byproducts. This can be achieved by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by size-exclusion chromatography.

-

Characterization: Confirm the extent of modification using analytical techniques such as mass spectrometry, which can determine the mass shift corresponding to the addition of the modifying group.[7][8]

Protocol 2: Reversal of Protein Modification

Objective: To remove the modifying group and restore the native protein.

Materials:

-

Modified protein solution

-

Reversal Buffer: 0.1 M Sodium Acetate or Glycine-HCl, pH 3.5

-

Incubation equipment (e.g., water bath or incubator at 37°C)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Buffer Exchange: Transfer the modified protein into the Reversal Buffer. This can be done via dialysis or a desalting column.

-

Incubation: Incubate the protein solution at 37°C. The time required for complete reversal will vary depending on the specific protein and the exact pH. A typical incubation time is 12-24 hours.[4]

-

Monitoring (Optional): The progress of the reversal can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry to observe the decrease in the mass of the modified protein and the appearance of the native protein.

-

Final Purification: After the desired level of reversal is achieved, the protein can be transferred back to a neutral buffer using dialysis or size-exclusion chromatography.

-

Functional Analysis: Assess the functional activity of the reversed protein to confirm the restoration of its native function.

| Parameter | Modification | Reversal |

| pH | 8.0 - 9.0 | 3.0 - 5.0 |

| Typical Buffer | Sodium Bicarbonate, Sodium Borate | Sodium Acetate, Glycine-HCl |

| Temperature | Room Temperature | 37°C |

| Typical Duration | 1 - 2 hours | 12 - 24 hours |

| Key Outcome | Acylation of primary amines | Hydrolysis of the amide bond |

| Table 1: Summary of Reaction Conditions. |

Applications and Case Studies

The reversible nature of this modification chemistry lends itself to a variety of applications in research and drug development.

-

Controlled Drug Release: In drug delivery, a therapeutic protein can be modified to be inactive and then targeted to a specific tissue or cellular compartment with a lower pH, such as a tumor microenvironment or an endosome.[9][10] The acidic environment triggers the reversal of the modification, releasing the active protein precisely where it is needed.

-

Protein Purification and Solubilization: Modification with maleic anhydride derivatives can significantly increase the solubility of some proteins, aiding in their purification.[4] Furthermore, by transiently blocking lysine residues, this method can be used to control enzymatic digestion, for example, by limiting the action of trypsin to arginine residues.[4][5]

-

Intracellular Delivery: The modification of proteins with reagents like citraconic anhydride can impart a strong negative charge, facilitating the formation of nanocomplexes with cationic polymers for direct cytosolic delivery.[11][12] This strategy can help proteins escape endosomal degradation.[9][11]

Caption: Applications of reversible modification.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Modification Efficiency | - Inactive reagent (hydrolyzed) - Insufficient molar excess - Incorrect pH | - Prepare fresh anhydride solution immediately before use. - Increase the molar ratio of anhydride to protein. - Ensure the reaction pH is stable at 8.0-9.0. |

| Protein Precipitation | - Drastic change in pI leading to insolubility - Aggregation during the reaction | - Perform the reaction at a lower protein concentration. - Screen different buffer systems and additives (e.g., non-ionic detergents). |

| Incomplete Reversal | - Insufficient incubation time - pH not low enough | - Increase the incubation time at 37°C. - Lower the pH of the reversal buffer (e.g., to 3.0). |

| Loss of Protein Activity After Reversal | - Irreversible denaturation during acidic incubation - Incomplete reversal | - Optimize the reversal pH to be as mild as possible while still effective. - Confirm complete reversal by mass spectrometry. |

| Table 2: Troubleshooting Guide. |

Characterization Techniques

A suite of analytical methods is essential for confirming the success of both the modification and reversal steps.

-

Mass Spectrometry (MS): The gold standard for confirming covalent modifications. An increase in mass corresponding to the addition of the 2-hexyl-3-methylmaleoyl group should be observed after modification, and this mass shift should disappear upon reversal.[7][8][13]

-

SDS-PAGE: While not as precise as MS, a slight increase in the apparent molecular weight may be observed on an SDS-PAGE gel after modification.[14]

-

Isoelectric Focusing (IEF): Due to the conversion of positive charges to negative charges, a significant shift to a lower isoelectric point (pI) is expected after modification.

-

Circular Dichroism (CD) Spectroscopy: This technique can be used to assess changes in the secondary and tertiary structure of the protein upon modification and to confirm the refolding to the native state after reversal.[7][15]

-

Functional Assays: The most critical validation is to demonstrate the loss of function upon modification and the regain of function after reversal through a relevant biological or enzymatic assay.

Conclusion

2-Hexyl-3-methylmaleic anhydride and related compounds are invaluable reagents for the reversible modification of proteins. Their pH-dependent reactivity provides a powerful switch to control protein properties, enabling a wide range of applications from fundamental research to the development of novel therapeutics. By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can effectively harness this technology to advance their scientific goals.

References

- Niñonuevo, M. R., An, H. J., Yin, H., Killeen, K., & Lebrilla, C. B. (2009). A strategy for the annotation of glycan structures using a standard liquid chromatography system.

- Jin, Z., Du, L., Zhang, C., Sugiyama, Y., Wang, W., Palui, G., Wang, S., & Mattoussi, H. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N-R Nucleophiles: Addition or Substitution Reaction?.

-

G-Biosciences. (n.d.). Protein Cross-Linking & Protein Modification Reagents. Retrieved from [Link]

- Butler, P. J., Harris, J. I., Hartley, B. S., & Leberman, R. (1969). The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains. Biochemical Journal, 112(5), 679–689.

- Bernardim, B., et al. (2016). Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents.

- Lassmann, G., et al. (2021). patcHwork: a user-friendly pH sensitivity analysis web server for protein sequences and structures. Nucleic Acids Research, 49(W1), W396-W402.

- Kramarič, G., & Kavčič, B. (2022). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics, 14(11), 2419.

- D'hondt, J., & Verbeke, R. (1979). Effects of citraconylation on enzymatic modification of human proinsulin using trypsin and carboxypeptidase B. Biotechnology and bioengineering, 21(4), 563-571.

- Stewart, M. P., et al. (2016). Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. ACS Chemical Biology, 11(4), 869-883.

- Zhang, C., & Liu, Y. (2024). Chemoselective Reagents for the Traceless Bioreversible Modification of Native Proteins.

- Wang, Z., & Chen, P. R. (2023). Recent Advances towards the Reversible Chemical Modification of Proteins. ChemBioChem, 24(2), e202200468.

- Butler, P. J. G., Harris, J. I., Hartley, B. S., & Leberman, R. (1969). The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains. Biochemical Journal, 112(5), 679–689.

-

MtoZ Biolabs. (n.d.). Analytical Techniques for Protein Characterization. Retrieved from [Link]

- Al-Aown, A., et al. (2023). Direct Cytosolic Delivery of Citraconylated Proteins. International Journal of Molecular Sciences, 24(2), 1381.

- Hospital, A., et al. (2016). pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4.

- Mozhaev, V. V., et al. (1996). Chemical Reagents for Protein Modification. In Protein Engineering and Design (pp. 231-260). Academic Press.

- Al-Aown, A., et al. (2023). Direct Cytosolic Delivery of Citraconylated Proteins. International Journal of Molecular Sciences, 24(2), 1381.

-

ATA Scientific. (2019, August 2). Protein Analysis Techniques Explained. Retrieved from [Link]

- Kumar, V., et al. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. Biomedicines, 12(1), 164.

- Siddiqui, S., et al. (2011). Chemical modification of stem bromelain with anhydride groups to enhance its stability and catalytic activity.

- Hernández-Rangel, A., et al. (2023). Evaluation of the influence of pH modification on food proteins structure by FT-IR and AFM. Agro Productividad, 16(6), 125-134.

- Wagner, G. R., et al. (2021). Discovering the Landscape of Protein Modifications. Frontiers in Chemistry, 9, 719652.